Isomaltitol is a disaccharide sugar alcohol, meaning it is composed of two sugar molecules (glucose and sorbitol) linked together and with an alcohol group replacing the aldehyde or ketone group of a sugar. It is classified as a functional sweetener due to its low caloric value, non-cariogenic properties (does not promote tooth decay), and ability to provide bulk and texture in food products. []
Food Science: As a sugar substitute, its effects on food texture, stability, and sensory properties are investigated. [, ]
Biochemistry: It is used to study enzyme kinetics, particularly those of enzymes involved in carbohydrate metabolism. [, ]
Microbiology: Its utilization by microorganisms, particularly in the context of fermentation and metabolic pathways, is of interest. []
Pharmaceutics: It acts as an excipient in drug formulations, contributing to the desired physical properties and stability of medications. [, , , , ]
Related Compounds
Isomaltose
Relevance: Isomaltose is the parent compound of isomaltitol, differing only by the reduction of the anomeric carbonyl group to a hydroxyl group []. This structural similarity results in similar physicochemical properties, but unlike isomaltose, isomaltitol is not a reducing sugar and has a lower glycemic index []. The hydrogenation of isomaltose is a common method for producing isomaltitol [].
Maltose
Relevance: Maltose shares the same molecular formula as isomaltose but differs in the glycosidic bond configuration []. This difference leads to distinct structural and enzymatic properties. While both maltose and isomaltose can be hydrogenated to produce their respective sugar alcohols, the process usually involves different enzymes []. The hydrolysis of maltose by the maltase/glucoamylase complex in the rat intestine was studied in relation to the metabolism of hydrogenated starch hydrolysate, which can contain isomaltitol [].
Maltitol
Compound Description: Maltitol is a sugar alcohol derived from the hydrogenation of maltose. It is a white, crystalline powder with a sweet taste and approximately 90% the sweetness of sucrose []. Maltitol is slowly absorbed in the small intestine and is partially metabolized by colonic bacteria, resulting in a lower glycemic index compared to sucrose. It is commonly used as a sugar substitute in a variety of food products.
Glucose
Relevance: Glucose is a product of isomaltose and maltose hydrolysis and serves as a building block for these disaccharides [, ]. It is also a product of the enzymatic hydrolysis of isomaltitol and maltitol in the intestine []. Glucose is often used as a control in studies investigating the effects of isomaltitol on blood sugar levels, as it is a rapidly absorbed and metabolized sugar [, ].
Fructose
Relevance: Fructose, alongside glucose, is a component of sucrose. Studies on individuals with hereditary fructose intolerance (HFI), a condition characterized by the inability to metabolize fructose properly, often investigate the safety of sweeteners like isomaltitol []. In these cases, fructose serves as a negative control due to its known adverse effects on HFI individuals [].
Sorbitol
Compound Description: Sorbitol is a sugar alcohol with a sweet taste, approximately 60% as sweet as sucrose []. It occurs naturally in some fruits and is produced commercially from glucose. Sorbitol is slowly absorbed in the small intestine and is partially metabolized by colonic bacteria. It is widely used as a sweetener, humectant, and texturizer in food and pharmaceutical products.
Relevance: Sorbitol is another common sugar alcohol, often compared to isomaltitol in studies evaluating their effects on various parameters like rheological properties in food science []. While both are slowly absorbed and have a lower glycemic index than sucrose, they differ in their source and metabolic pathways [, ]. Notably, sorbitol consumption is restricted in individuals with HFI, while the recommendations for isomaltitol remain under debate [].
Lactitol
Compound Description: Lactitol is a sugar alcohol derived from lactose. It is a white, crystalline powder with a sweet taste and approximately 40% the sweetness of sucrose []. Lactitol is slowly fermented by colonic bacteria, resulting in a low glycemic index. It is used as a sweetener, bulking agent, and texturizer in various food products.
Relevance: Lactitol, similar to maltitol, is another sugar alcohol frequently mentioned with isomaltitol in research and applications [, ]. They share similar properties as low-calorie sweeteners and bulking agents, but their source and chemical structures differ. Lactitol, like isomaltitol, has unclear recommendations for individuals with HFI [].
Mannitol
Relevance: Mannitol, although structurally different from isomaltitol, is often studied alongside it in research focusing on the cryoprotective properties of sugar alcohols []. Both compounds, when used in food preservation, exhibit varying degrees of effectiveness in mitigating freeze-thaw damage in food products. Research indicates that xylitol and mannitol exhibit superior cryoprotective effects compared to isomaltitol []. While legislation provides clear guidance on isomaltitol consumption for HFI individuals, information on mannitol remains limited [].
Xylitol
Relevance: Xylitol is often compared to isomaltitol in studies investigating the impacts of sugar alcohols on health outcomes such as dental health and blood sugar control []. Although both have similar sweetness profiles and low glycemic indices, they differ in their source and metabolic pathways. Studies on the cryoprotective properties of sugar alcohols often include both xylitol and isomaltitol, with research indicating that xylitol demonstrates superior cryoprotective effects compared to isomaltitol [].
Erythritol
Isomaltotriose
Relevance: Isomaltotriose, structurally similar to isomaltose, can be generated during the enzymatic production of isomaltose from sucrose [, ]. The presence of isomaltotriose alongside isomaltose in a syrup can influence its physicochemical properties and potential applications.
α-D-glucopyranosyl-(1→6)-D-sorbitol
Compound Description: α-D-glucopyranosyl-(1→6)-D-sorbitol, also known as palatinitol, is a sugar alcohol structurally similar to isomaltitol. It is produced through the epimerization of isomaltose followed by hydrogenation [, ].
Relevance: The production of α-D-glucopyranosyl-(1→6)-D-sorbitol is closely related to isomaltitol as it involves the use of isomaltose as a starting material [, ]. Understanding the production processes and properties of both compounds can be beneficial in optimizing their synthesis and exploring their potential applications as sweeteners.
α-D-glucopyranosyl-(1→6)-D-mannitol
Compound Description: α-D-glucopyranosyl-(1→6)-D-mannitol is a diastereomer of isomaltitol, differing in the configuration at the second chiral carbon of the sugar alcohol moiety. It can be produced through the same process as α-D-glucopyranosyl-(1→6)-D-sorbitol, involving the epimerization of isomaltose and subsequent hydrogenation [, ].
Relevance: The production of α-D-glucopyranosyl-(1→6)-D-mannitol shares similarities with the synthesis of isomaltitol, using isomaltose as a common precursor [, ]. Studying these compounds together can provide insights into the stereochemical aspects of their synthesis and their potential influence on biological activity and applications as sweeteners.
Source and Classification
Isomaltitol is produced primarily through the hydrogenation of isomaltulose, which is derived from sucrose. This process results in a mixture of glucosyl-sorbitol and glucosyl-mannitol, both of which contribute to its sweetening properties . As a sugar alcohol, it belongs to the broader category of polyols, which are commonly used as sugar substitutes in various food products.
Synthesis Analysis
The synthesis of isomaltitol involves several key steps:
Starting Material: The process begins with sucrose, which is converted into isomaltulose through enzymatic or chemical methods.
Hydrogenation: The isomaltulose undergoes hydrogenation, typically using catalysts such as Raney nickel or palladium on carbon. This step transforms the ketone group into an alcohol group, yielding isomaltitol.
Parameters: The hydrogenation reaction usually occurs under high pressure and temperature conditions (e.g., 50-100 °C and 1-10 MPa) to ensure complete conversion and high yield of the desired product .
Recent studies have focused on optimizing these synthesis methods to enhance purity and yield, employing novel enzymes like 4-O-α-d-isomaltooligosaccharide 1,4-α-isomaltooligosaccharohydrolase for improved efficiency in producing oligosaccharides from starch .
Molecular Structure Analysis
Isomaltitol's molecular structure can be described as follows:
Chemical Formula: C12H24O11
Structural Features: Isomaltitol consists of two glucosyl units linked by an α(1→6) bond, with the presence of hydroxyl groups that characterize sugar alcohols.
Configuration: The molecule exhibits a specific stereochemistry that contributes to its sweetness and metabolic properties.
The three-dimensional arrangement of atoms in isomaltitol allows it to interact favorably with taste receptors while maintaining stability under various conditions .
Chemical Reactions Analysis
Isomaltitol participates in several chemical reactions relevant to its application:
Mechanism of Action
The mechanism of action of isomaltitol primarily revolves around its metabolism:
Absorption: Isomaltitol is absorbed slowly in the small intestine, leading to a lower glycemic response compared to regular sugars.
Fermentation in the Colon: Any unabsorbed isomaltitol reaches the colon, where it can be fermented by gut microbiota, producing short-chain fatty acids beneficial for gut health.
Non-Cariogenic Properties: Its structure prevents it from being utilized by cariogenic bacteria such as Streptococcus mutans, thus inhibiting plaque formation and acid production .
Physical and Chemical Properties Analysis
Isomaltitol exhibits several important physical and chemical properties:
Appearance: Typically appears as a white crystalline powder.
Solubility: Highly soluble in water; solubility increases with temperature.
Sweetness Level: Approximately 50-60% as sweet as sucrose.
Caloric Value: Provides about 2 calories per gram, significantly lower than sucrose .
Stability: Stable under heat and acidic conditions, making it suitable for various food applications.
These properties contribute to its versatility as a sweetener in low-calorie foods and products aimed at diabetic consumers.
Applications
Isomaltitol has a wide range of applications across various industries:
Food Industry: Used as a sweetener in sugar-free candies, chocolate products, and baked goods due to its low caloric content and non-cariogenic nature.
Pharmaceuticals: Employed in formulations for medications requiring sweetening agents that do not affect blood glucose levels.
Dietary Products: Commonly found in products designed for weight management or diabetic diets due to its favorable metabolic profile .
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